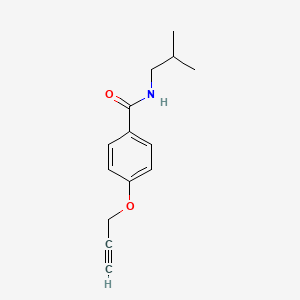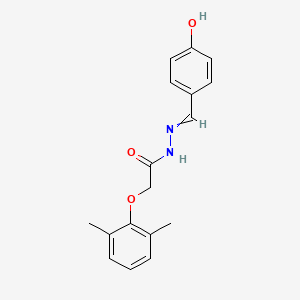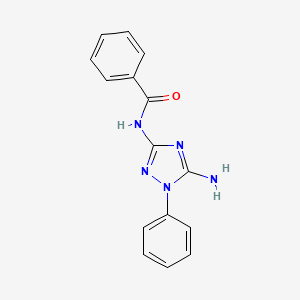![molecular formula C23H41N3O3 B5510523 tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5510523.png)
tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves reactions with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products due to its active methylene group. This process yields compounds with significant potential for further biological applications (Moskalenko & Boev, 2012).
Molecular Structure Analysis
The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a similar compound, was elucidated through 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. It exhibits a bicyclo[2.2.2]octane structure with lactone and piperidine rings, highlighting the compound's complex and detailed molecular architecture (Moriguchi et al., 2014).
Chemical Reactions and Properties
The compound's reactivity with N,N-dimethylformamide dimethyl acetal underscores its utility in generating biologically relevant heterocyclic compounds. This reactivity stems from the presence of an active methylene group, facilitating the formation of isomeric condensation products with diverse biological potential (Moskalenko & Boev, 2012).
Physical Properties Analysis
While specific research directly detailing the physical properties of tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was not found, related compounds in the spirocyclic and piperidine classes typically exhibit unique structural characteristics. These include specific crystalline structures and solubility profiles, crucial for their application in synthesis and drug design.
Chemical Properties Analysis
The chemical properties of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and its derivatives, such as reactivity towards different chemical groups and potential for further functionalization, play a significant role in their applicability in synthetic chemistry and pharmaceutical research. The active methylene group, in particular, offers avenues for creating diverse biologically active compounds through various chemical reactions (Moskalenko & Boev, 2012).
Scientific Research Applications
Synthesis and Chemical Reactions
General Synthesis and Reactivity : Moskalenko and Boev (2012) reported a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans with potential for further conversion into biologically active heterocyclic compounds. Their work illustrates the reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, yielding isomeric condensation products (Moskalenko & Boev, 2012).
Molecular Structure Analysis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, providing insights into its molecular structure through X-ray diffraction analysis. This study highlights the compound's potential as a scaffold for further chemical modifications (Moriguchi et al., 2014).
Potential Applications in Peptide Mimicry and Medicinal Chemistry
Conformational Analysis for Peptide Mimicry : Fernandez et al. (2002) explored spirolactams, including derivatives of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, as conformationally restricted pseudopeptides. These compounds serve as surrogates for Pro-Leu and Gly-Leu dipeptides, demonstrating utility in peptide synthesis and potentially influencing bioactive peptide conformations (Fernandez et al., 2002).
properties
IUPAC Name |
tert-butyl 3-(4-piperidin-1-ylpiperidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41N3O3/c1-22(2,3)29-21(27)26-15-9-23(10-16-26)17-20(18-28-23)25-13-7-19(8-14-25)24-11-5-4-6-12-24/h19-20H,4-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSGHPIDAWIKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N3CCC(CC3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)
![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)
![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)

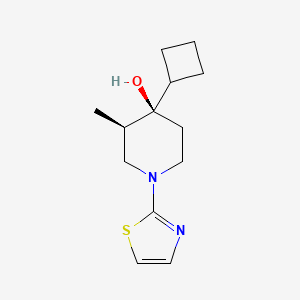


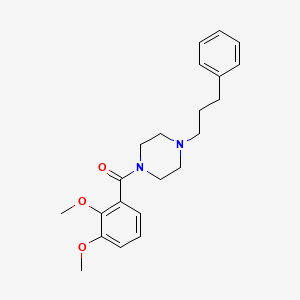
![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)
![(1S*,5R*)-3-[(2-methoxy-4-methylphenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510509.png)
